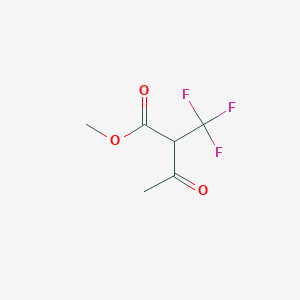

Methyl 3-oxo-2-(trifluoromethyl)butanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

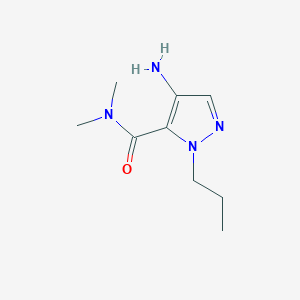

“Methyl 3-oxo-2-(trifluoromethyl)butanoate” is a chemical compound with the molecular formula C6H7F3O3 . It has an average mass of 184.113 Da . It is used in pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 6 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .科学的研究の応用

Atmospheric Impact and Greenhouse Gas Potential

Methyl 3-oxo-2-(trifluoromethyl)butanoate's atmospheric fate and impact have been a subject of research. Studies have focused on its photolysis, which is the dominant loss pathway in the troposphere, and its minor impact on the atmospheric burden of fluorinated acids. Importantly, the compound has been found to have negligible global warming potential, with a low 100-year time horizon global warming potentials (GWP100), indicating its minimal impact on global warming (Ren, Bernard, Daële, & Mellouki, 2019).

Solvent and Industrial Applications

This compound is used as a solvent in various industrial applications, such as for paints, inks, and fragrances, and as a raw material for producing industrial detergents. Research has focused on the kinetics and products of reactions involving this compound, especially those initiated by OH radicals, which are important in understanding its behavior in different environmental and industrial contexts (Aschmann, Arey, & Atkinson, 2011).

Biofuel Research

This compound is a key compound in the study of biofuels. It serves as a surrogate for fatty acid esters in biodiesel fuel, and its autoignition chemistry is crucial for understanding the performance of biodiesel fuels. Studies have examined the thermodynamics and kinetics of radicals derived from this compound, which are critical for autoignition in diesel fuels (Jiao, Zhang, & Dibble, 2015).

Electro-Optic Applications

The compound has also been researched for its potential applications in electro-optic fields. A synthetic route has been established for α-hydroxy methyl ketones, important precursors to electro-optic acceptors used in nonlinear optical chromophores. This compound's versatility in forming a wide variety of α-hydroxy ketone structures makes it significant in this area (He, Leslie, & Sinicropi, 2002).

Microbial Engineering and Biofuel Production

Research has also focused on engineering microbial strains for biofuel production using compounds like this compound. This involves enhancing the selectivity and productivity of compounds like 3-methyl-1-butanol from glucose, demonstrating the compound's role in advancing biofuel technology (Connor & Liao, 2008).

将来の方向性

特性

IUPAC Name |

methyl 3-oxo-2-(trifluoromethyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c1-3(10)4(5(11)12-2)6(7,8)9/h4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWIRYYZPASCQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2692988.png)

![2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone](/img/structure/B2692990.png)

![2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2692995.png)

![2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2692996.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2693003.png)